molecular formula C6H9NO2 B14643084 3-Methyl-2-nitropenta-1,3-diene CAS No. 55509-17-6

3-Methyl-2-nitropenta-1,3-diene

Cat. No.: B14643084
CAS No.: 55509-17-6
M. Wt: 127.14 g/mol
InChI Key: YPFIUZVTECAEIP-UHFFFAOYSA-N
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Description

3-Methyl-2-nitropenta-1,3-diene is an organic compound characterized by the presence of a conjugated diene system and a nitro group. This compound is part of the broader class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons across the double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitropenta-1,3-diene can be achieved through various methods. One common approach involves the nitration of 3-methylpenta-1,3-diene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitropenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-aldehydes or nitro-ketones.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Nitro-aldehydes and nitro-ketones.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Methyl-2-nitropenta-1,3-diene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitropenta-1,3-diene involves its reactivity due to the conjugated diene system and the nitro group. The delocalized π-electrons in the diene system make it susceptible to electrophilic addition reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Penta-1,3-diene: A simple conjugated diene without the nitro group.

    2-Methyl-1,3-butadiene (Isoprene): Another conjug

Properties

CAS No.

55509-17-6

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-methyl-2-nitropenta-1,3-diene

InChI

InChI=1S/C6H9NO2/c1-4-5(2)6(3)7(8)9/h4H,3H2,1-2H3

InChI Key

YPFIUZVTECAEIP-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=C)[N+](=O)[O-]

Origin of Product

United States

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